molecular formula C10H13BrN2 B595506 3-Bromo-4-(piperidin-4-yl)pyridine CAS No. 1256801-89-4

3-Bromo-4-(piperidin-4-yl)pyridine

Cat. No.: B595506
CAS No.: 1256801-89-4
M. Wt: 241.132
InChI Key: PKRYHBRISSOGBC-UHFFFAOYSA-N
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Description

3-Bromo-4-(piperidin-4-yl)pyridine is a heterocyclic organic compound that features a bromine atom at the third position and a piperidin-4-yl group at the fourth position of a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(piperidin-4-yl)pyridine typically involves the bromination of 4-(piperidin-4-yl)pyridine. One common method is as follows:

    Starting Material: 4-(piperidin-4-yl)pyridine.

    Bromination: The starting material is treated with a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(piperidin-4-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Coupling: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents like toluene or dimethylformamide (DMF).

Major Products

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Coupling: Formation of biaryl derivatives.

Scientific Research Applications

3-Bromo-4-(piperidin-4-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is employed in the development of ligands for receptor studies and enzyme inhibition assays.

    Chemical Biology: It serves as a building block for the synthesis of bioactive molecules and probes for studying biological pathways.

    Industrial Chemistry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(piperidin-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The bromine atom and piperidine ring contribute to its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)pyridine: Similar in structure but with a bromomethyl group instead of a piperidin-4-yl group.

    3-(Piperidin-4-ylmethoxy)pyridine: Contains a piperidin-4-ylmethoxy group instead of a bromine atom.

    4-(Piperidin-4-yl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

Uniqueness

3-Bromo-4-(piperidin-4-yl)pyridine is unique due to the presence of both a bromine atom and a piperidin-4-yl group, which confer distinct reactivity and biological activity. This combination allows for versatile chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

3-bromo-4-piperidin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-10-7-13-6-3-9(10)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRYHBRISSOGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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